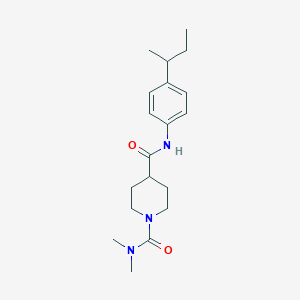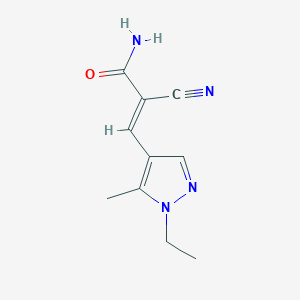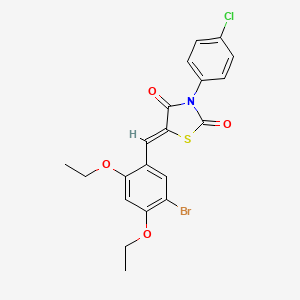
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as AMPTP, is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not well understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. Additionally, it has been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been found to have low toxicity and high stability, making it suitable for long-term experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Another direction is to study its effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various research applications.
Méthodes De Synthèse
The synthesis of 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves a multi-step process that includes the reaction of 2-methoxyphenylhydrazine with 2-thiophenecarboxaldehyde, followed by the addition of acetylacetone and subsequent cyclization to form the pyrazole ring. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively used in scientific research for its potential therapeutic effects. It has been studied for its anticancer properties, as it has been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, it has been investigated for its anti-inflammatory effects, as it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, as it has been found to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-14(12-6-3-4-7-15(12)20-2)10-13(17-18)16-8-5-9-21-16/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHPVSAKSZSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)

![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)


![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)